molecular formula C10H17N5O B13529646 6-Amino-5-ethyl-2-(piperazin-1-yl)pyrimidin-4(3h)-one

6-Amino-5-ethyl-2-(piperazin-1-yl)pyrimidin-4(3h)-one

Cat. No.: B13529646
M. Wt: 223.28 g/mol
InChI Key: JZYBGDWRFXZLRW-UHFFFAOYSA-N
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Description

6-Amino-5-ethyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of an amino group, an ethyl group, and a piperazine ring attached to the pyrimidine core. The unique structure of this compound makes it of interest in various fields, including medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-ethyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate, guanidine, and piperazine.

    Formation of Pyrimidine Core: The pyrimidine core is formed through a cyclization reaction involving ethyl acetoacetate and guanidine under basic conditions.

    Introduction of Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where piperazine reacts with the intermediate pyrimidine compound.

    Final Product Formation: The final product, this compound, is obtained after purification and isolation steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Batch Reactors: Used for small to medium-scale production, where the reaction is carried out in a single vessel.

    Continuous Flow Reactors: Used for large-scale production, where reactants are continuously fed into the reactor, and products are continuously removed.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-ethyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.

    Substitution: The amino and piperazine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine compounds.

Scientific Research Applications

6-Amino-5-ethyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes and receptors.

    Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 6-Amino-5-ethyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-5-methyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one: Similar structure with a methyl group instead of an ethyl group.

    6-Amino-5-ethyl-2-(morpholin-4-yl)pyrimidin-4(3H)-one: Similar structure with a morpholine ring instead of a piperazine ring.

Uniqueness

6-Amino-5-ethyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one is unique due to the presence of both an ethyl group and a piperazine ring, which confer specific chemical and biological properties

Biological Activity

6-Amino-5-ethyl-2-(piperazin-1-yl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H18N6OC_{12}H_{18}N_{6}O with a molecular weight of approximately 246.31 g/mol. Its structure features a pyrimidine ring substituted with an amino group, an ethyl group, and a piperazine moiety, which are crucial for its biological interactions.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through modulation of enzymatic pathways and receptor interactions. Notably:

  • Inhibition of Poly (ADP-Ribose) Polymerase (PARP) : Studies have shown that derivatives of piperazine can inhibit PARP activity, which is significant in cancer treatment as it affects DNA repair mechanisms .
  • Anti-inflammatory Activity : Compounds in this class have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential use in treating inflammatory diseases .
  • Antimicrobial Properties : Certain derivatives have shown potent antimicrobial effects against various bacterial and fungal strains, indicating their potential as therapeutic agents against infections .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and its derivatives:

Activity Efficacy Reference
PARP InhibitionIC50 = 18 µM
Anti-inflammatoryUp to 87% inhibition of IL-6
Antimicrobial2.5-fold potency over standard agents
Cytotoxicity against cancer cellsIC50 comparable to Olaparib (57.3 µM)

Case Studies

  • Cancer Treatment : A study evaluated the efficacy of piperazine derivatives in human breast cancer cells, revealing that compounds similar to this compound significantly inhibited PARP activity and enhanced apoptosis markers such as cleaved PARP1 and phosphorylated H2AX .
  • Inflammation Models : In vivo models demonstrated that compounds with structural similarities exhibited significant reductions in inflammatory markers, suggesting their potential application in chronic inflammatory conditions .
  • Antimicrobial Testing : A series of derivatives were tested against standard microbial strains, showing promising results that indicate their potential as broad-spectrum antimicrobial agents .

Properties

Molecular Formula

C10H17N5O

Molecular Weight

223.28 g/mol

IUPAC Name

4-amino-5-ethyl-2-piperazin-1-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C10H17N5O/c1-2-7-8(11)13-10(14-9(7)16)15-5-3-12-4-6-15/h12H,2-6H2,1H3,(H3,11,13,14,16)

InChI Key

JZYBGDWRFXZLRW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(NC1=O)N2CCNCC2)N

Origin of Product

United States

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